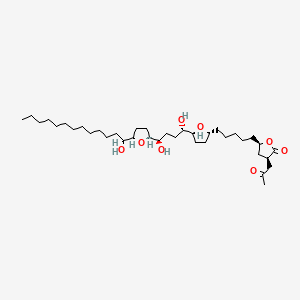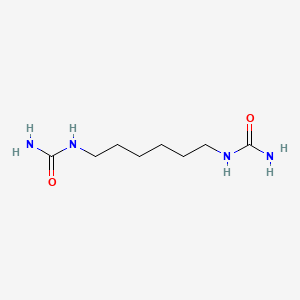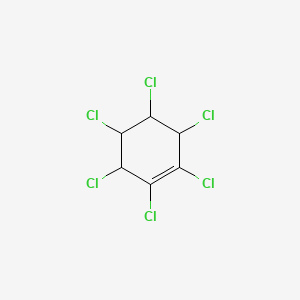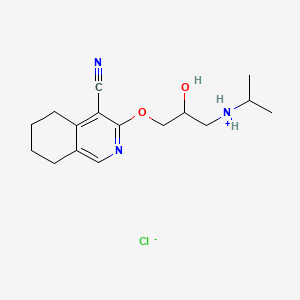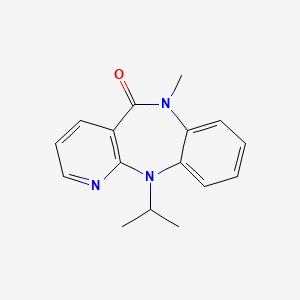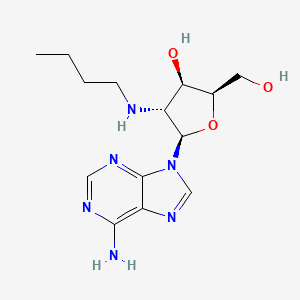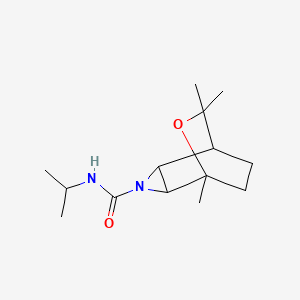
(4-Nitrophenyl) 4-(bromomethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl) 4-(bromomethyl)benzoate: is an organic compound with the molecular formula C14H10BrNO4 It consists of a nitrophenyl group and a bromomethylbenzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl) 4-(bromomethyl)benzoate typically involves the esterification of 4-nitrophenol with 4-(bromomethyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromomethyl group in (4-Nitrophenyl) 4-(bromomethyl)benzoate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines, thiols, and alkoxides.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of (4-Aminophenyl) 4-(bromomethyl)benzoate.
Oxidation: Formation of (4-Nitrophenyl) 4-carboxybenzoate.
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-Nitrophenyl) 4-(bromomethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions. The nitrophenyl group can act as a chromophore, allowing researchers to monitor reaction progress using spectrophotometric methods.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other advanced materials.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl) 4-(bromomethyl)benzoate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic attack by biological nucleophiles such as thiol groups in proteins, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes or other proteins, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
(4-Nitrophenyl) 4-chloromethylbenzoate: Similar structure with a chlorine atom instead of a bromine atom.
(4-Nitrophenyl) 4-methylbenzoate: Lacks the halogen atom, resulting in different reactivity.
(4-Nitrophenyl) 4-hydroxymethylbenzoate: Contains a hydroxyl group instead of a halogen, affecting its chemical properties.
Uniqueness: (4-Nitrophenyl) 4-(bromomethyl)benzoate is unique due to the presence of both a nitro group and a bromomethyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
38597-13-6 |
|---|---|
Molekularformel |
C14H10BrNO4 |
Molekulargewicht |
336.14 g/mol |
IUPAC-Name |
(4-nitrophenyl) 4-(bromomethyl)benzoate |
InChI |
InChI=1S/C14H10BrNO4/c15-9-10-1-3-11(4-2-10)14(17)20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2 |
InChI-Schlüssel |
KJFWPLKGJCRWBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CBr)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



